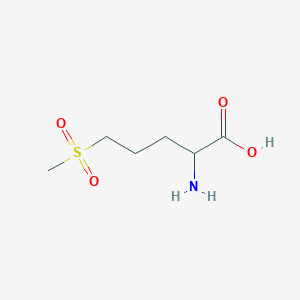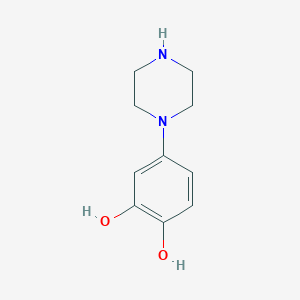
2-Amino-5-(methylsulfonyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(methylsulfonyl)pentanoic acid is an organic compound with the molecular formula C6H13NO4S It is a derivative of pentanoic acid, featuring an amino group at the second position and a methylsulfonyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of acetic acid and hydrogen peroxide as oxidizing agents . The reaction conditions often require controlled temperatures and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(methylsulfonyl)pentanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.
Catalysts: Various catalysts, including palladium complexes, can facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-(methylsulfonyl)pentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(methylsulfonyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inactivate neuronal nitric oxide synthase through oxidative demethylation, where the resulting thiol coordinates to the heme iron of the enzyme . This unique mechanism highlights its potential as a selective enzyme inhibitor.
Comparison with Similar Compounds
2-Amino-5-(methylthio)pentanoic acid: This compound is structurally similar but features a methylthio group instead of a methylsulfonyl group.
5-Aminopentanoic acid: Lacks the methylsulfonyl group and has different chemical properties and applications.
Uniqueness: 2-Amino-5-(methylsulfonyl)pentanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo oxidative demethylation and interact with enzyme active sites sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H13NO4S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-amino-5-methylsulfonylpentanoic acid |
InChI |
InChI=1S/C6H13NO4S/c1-12(10,11)4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI Key |
MBTHQHPAVDBYNR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















